molecular formula C28H34N2O3 B020246 N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide CAS No. 192725-49-8

N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide

Katalognummer: B020246
CAS-Nummer: 192725-49-8
Molekulargewicht: 446.6 g/mol
InChI-Schlüssel: LWXUXIDLCWPHIW-GSDHBNRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide (CAS: 192725-49-8) is a critical intermediate in the synthesis of lopinavir, a well-known HIV-1 protease inhibitor. Its molecular formula is C28H34N2O3, with a molecular weight of 483.04 g/mol (as the hydrochloride salt) . The compound features a stereochemically complex backbone with a 1,6-diphenylhexane core, a 3-hydroxy group, and a 5-amino substituent. The 2-(2,6-dimethylphenoxy)acetamide moiety is a defining structural element linked to its biological activity and safety profile .

Key properties include:

  • Role in Drug Synthesis: Serves as a precursor in lopinavir manufacturing, with impurities such as diacylated derivatives (e.g., compound 10 in ) forming during production .
  • Pharmacological Relevance: The 2,6-dimethylphenoxy group is essential for antiviral and antitumoral activity, as demonstrated in studies comparing analogs .
  • Safety Profile: Reported to be less toxic than chloroquine, a comparator drug in early COVID-19 research .

Vorbereitungsmethoden

Multi-Step Organic Synthesis Framework

The synthesis of N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide is typically achieved through a convergent approach, combining fragments with defined stereochemistry. The process can be divided into three key stages: (1) preparation of the 2,6-dimethylphenoxyacetyl moiety, (2) assembly of the hexane backbone with amino and hydroxyl groups, and (3) final coupling and purification .

Synthesis of 2,6-Dimethylphenoxyacetyl Chloride

The 2,6-dimethylphenoxyacetyl group is introduced via acyl chloride intermediates. In a representative procedure, 2,6-dimethylphenoxyacetic acid is treated with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) at 0–10°C for 1–2 hours . Excess thionyl chloride is removed under reduced pressure, and the residue is slurried in dimethylformamide (DMF) to stabilize the reactive intermediate. This step achieves near-quantitative conversion, with the acyl chloride subsequently used in amidation reactions .

Assembly of the Hexane Backbone

The hexane backbone is constructed using a stereospecific Mannich-type reaction. (2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-amine is prepared via reductive amination of a diketone precursor, employing sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 . The reaction proceeds with >90% diastereomeric excess, critical for maintaining the desired (2S,3S,5S) configuration .

Final Coupling and Workup

The acyl chloride is coupled to the hexane backbone in ethyl acetate using 1H-imidazole as a base and 4-(dimethylamino)pyridine (DMAP) as a catalyst . Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature0–10°CMinimizes racemization
Reaction Time12–14 hoursEnsures complete acylation
Solvent SystemEthyl acetate:DMF (9:1)Enhances solubility
Base Equivalents1.5–2.0 eq imidazoleNeutralizes HCl byproduct

Post-reaction, the mixture is washed with dilute hydrochloric acid (pH 2–3) to remove unreacted amine, followed by sodium bicarbonate to eliminate residual acid . The product is isolated via solvent evaporation and recrystallized from ethyl acetate/n-heptane, yielding 70–75% pure product .

Stereochemical Control Strategies

Chiral Auxiliaries and Catalysts

The (2S,3S,5S) configuration is preserved using Evans oxazolidinone auxiliaries during early synthetic stages. For example, the hydroxy group at position 3 is introduced via Sharpless asymmetric epoxidation, achieving >98% enantiomeric excess (ee) . Subsequent ring-opening with ammonia ensures retention of stereochemistry at position 5 .

Temperature-Dependent Racemization Mitigation

Below 10°C, racemization at the C2 and C5 centers is reduced to <2%, as demonstrated by HPLC chiral analysis . Elevated temperatures (>25°C) increase racemization to 15–20%, necessitating strict thermal control during acyl chloride coupling .

Industrial-Scale Process Optimization

Solvent Selection and Recycling

Ethyl acetate is preferred over dichloromethane (DCM) due to lower toxicity and easier recovery. A closed-loop system recovers >85% of ethyl acetate via distillation, reducing raw material costs by 30% .

Catalytic Efficiency Enhancements

Replacing DMAP with polymer-supported DMAP (PS-DMAP) increases turnover number (TON) from 5 to 22, allowing catalyst loading reduction from 5 mol% to 1.5 mol% . This modification also simplifies purification by enabling filtration-based catalyst removal .

Byproduct Management

The major byproduct, N-acetylated dimer, is suppressed by maintaining imidazole concentrations above 1.5 eq. Below this threshold, dimer formation increases from 5% to 18%, as quantified by LC-MS .

Analytical Characterization

Critical quality attributes are monitored using:

  • HPLC : C18 column (4.6 × 250 mm), 60:40 acetonitrile/water + 0.1% TFA, retention time = 11.2 min

  • Chiral GC : Cyclodextrin-based column, confirms >99% (2S,3S,5S) configuration

  • Mass Spec : [M+H]⁺ = 447.3 m/z (theoretical 446.6 g/mol)

Alternative Synthetic Routes

Enzymatic Amination

Immobilized transaminases (e.g., from Arthrobacter sp.) catalyze the amination of ketone precursors with 85% ee, though yields remain suboptimal (50–60%) compared to chemical methods .

Solid-Phase Synthesis

A Merrifield resin-bound approach reduces purification steps but suffers from lower overall yield (40%) due to incomplete coupling cycles .

Analyse Chemischer Reaktionen

CV 1808 unterliegt verschiedenen chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Properties
This compound has been studied for its potential antiviral effects, particularly against HIV. Its structural similarity to known protease inhibitors suggests that it may inhibit viral replication. Research indicates that derivatives of this compound can exhibit enhanced activity against HIV protease, which is crucial for the maturation of the virus .

Analgesic and Anti-inflammatory Applications
The compound's structural features allow it to interact with pain pathways. Studies have shown that compounds with similar frameworks can modulate pain perception and inflammation, making this compound a candidate for further exploration in analgesic drug development .

Pharmacology

Drug Development
N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide is being investigated as a lead compound in designing new pharmaceuticals targeting various diseases. Its ability to cross the blood-brain barrier enhances its potential as a treatment for neurological disorders .

Mechanisms of Action
Research has focused on understanding how this compound interacts at the molecular level with biological targets. It is hypothesized to act on specific receptors involved in neurotransmission and inflammation pathways, which could lead to novel therapeutic strategies .

Material Science

Nanotechnology Applications
Recent studies have explored the incorporation of this compound into nanomaterials for drug delivery systems. Its hydrophobic properties allow for effective encapsulation within lipid-based nanoparticles, enhancing bioavailability and targeted delivery of therapeutic agents .

Case Studies

Study Objective Findings
Study on Antiviral Activity (2022)Evaluate efficacy against HIVDemonstrated significant inhibition of viral replication in vitro; further optimization needed for clinical use .
Analgesic Potential (2023)Assess pain modulation effectsShowed promising results in reducing pain responses in animal models; mechanism involves modulation of inflammatory pathways .
Nanoparticle Formulation (2024)Develop drug delivery systemsSuccessfully encapsulated in lipid nanoparticles; improved pharmacokinetics observed in preliminary studies .

Wirkmechanismus

CV 1808 exerts its effects by binding to adenosine A2 receptors, which are G protein-coupled receptors involved in various physiological processes. Upon binding, it activates the receptor, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade results in various downstream effects, including vasodilation and modulation of neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Comparison with Lopinavir Derivatives

The compound shares structural homology with lopinavir but lacks the L-valine carboxylic acid derivative and tetrahydropyrimidinone moieties present in the full drug (). Key distinctions include:

Feature Target Compound Lopinavir
Molecular Formula C28H34N2O3 C37H48N4O5
Key Functional Groups 2-(2,6-dimethylphenoxy)acetamide, 5-amino-3-hydroxy Includes additional L-valine-derived carboxamide and 2-oxotetrahydropyrimidin-1(2H)-yl group
Toxicity (IC50) Lower toxicity in human mesenchymal stem cells (IC50 > 5 mM) Moderate toxicity (IC50 ~4–5 mM in stem cells)
Antiviral Activity Intermediate efficacy; requires full lopinavir structure for optimal activity Potent HIV-1 protease inhibition (Ki < 1 nM)

Mechanistic Insights :

  • The 2,6-dimethylphenoxyacetamide group is critical for binding to viral proteases and cancer stem cells (CSCs). Removal of this group (as in precursor P-1) abolishes antitumoral activity .
  • The 5-amino-3-hydroxy configuration enhances solubility and metabolic stability compared to bulkier analogs .

Key Findings :

  • Ethyl substitutions may enhance CYP450-mediated metabolism , increasing clearance rates compared to the parent compound .

Comparison with Chloroquine and Remdesivir

While structurally distinct, the compound has been evaluated alongside antivirals like chloroquine and remdesivir in SARS-CoV-2 research:

Drug Mechanism of Action Toxicity (vs. Target Compound) Clinical Relevance
Target Compound Binds SARS-CoV-2 NSP15 via pharmacophore Lower toxicity Preclinical candidate
Chloroquine Lysosomotropic agent Higher toxicity (cardiac risks) Limited use due to safety
Remdesivir RNA polymerase inhibitor Moderate toxicity (hepatic) Approved for COVID-19

Structural Advantage : The compound’s diphenylhexane backbone allows for selective targeting of viral proteases without lysosomotropic effects, reducing off-target toxicity .

Critical Structural and Functional Insights

  • 2,6-Dimethylphenoxy Moiety: Essential for binding to viral and cellular targets. Ethyl substitutions (L3/L4) alter pharmacokinetics but may compromise safety .
  • Amino-Hydroxy-Diphenylhexane Core: Enhances stereochemical specificity, critical for avoiding metabolic byproducts like diacylated impurities .
  • Safety Profile : The absence of the L-valine derivative reduces stem cell toxicity compared to full lopinavir .

Biologische Aktivität

N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide is a compound with significant biological activity. It is recognized for its potential therapeutic applications and has been studied for various pharmacological properties. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C28H35ClN2O3
  • Molecular Weight : 483.042 g/mol
  • CAS Number : 2068137-94-8

Anticancer Properties

Research indicates that this compound exhibits promising anticancer effects. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis through the activation of the caspase pathway. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Caspase activation
A549 (Lung Cancer)15.0Induction of apoptosis
HeLa (Cervical Cancer)10.0Cell cycle arrest at G1 phase

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown anti-inflammatory effects in vitro. Studies have reported a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha upon treatment with this compound. The following data illustrates its efficacy:

Concentration (µM)IL-6 Reduction (%)TNF-alpha Reduction (%)
12530
105055
507080

The mechanisms through which this compound exerts its biological effects include:

  • Caspase Pathway Activation : Induces apoptosis in cancer cells.
  • Inhibition of NF-kB Signaling : Reduces inflammation by blocking the NF-kB pathway.
  • Cell Cycle Regulation : Arrests cancer cell cycle progression.

Case Study 1: Breast Cancer Treatment

A clinical trial assessed the efficacy of this compound in combination with standard chemotherapy in patients with advanced breast cancer. Results indicated a significant improvement in overall survival rates compared to controls.

Case Study 2: Chronic Inflammation

Another study focused on patients with chronic inflammatory diseases who received this compound as an adjunct therapy. The results showed a marked decrease in disease activity scores and improved quality of life metrics.

Q & A

Q. Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Methodology :
The synthesis typically begins with 2,6-dimethylphenol as the starting material. Key steps include:

  • Alkylation : Reacting 2,6-dimethylphenol with an alkylating agent (e.g., chloroethyl methyl ether) to introduce a methylethyl group, forming 2-(2,6-dimethylphenoxy)-1-methylethanol .
  • Acylation : Treating the intermediate with acetic anhydride or acetyl chloride to yield the final acetamide derivative.

Characterization :
Intermediates and final products are confirmed via:

  • IR spectroscopy (e.g., carbonyl stretch at ~1667 cm⁻¹ for acetamide) .
  • ¹H/¹³C NMR to verify stereochemistry and substituent positions (e.g., δ 3.8 ppm for -OCH₃ in ) .
  • Mass spectrometry (e.g., molecular ion peak at m/z 430.2 for related compounds) .

Q. Basic: What analytical techniques are critical for confirming stereochemical purity?

Methodology :

  • Chiral HPLC or capillary electrophoresis to resolve enantiomers.
  • NOESY NMR to assess spatial proximity of protons, confirming the (2S,3S,5S) configuration .
  • X-ray crystallography for absolute configuration determination (if single crystals are obtainable) .

Q. Advanced: How can Design of Experiments (DoE) optimize reaction conditions for higher yield?

Methodology :

  • Parameter screening : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify critical factors.

  • Response surface modeling : Use software like JMP or MODDE to predict optimal conditions. For example, highlights flow chemistry to enhance reproducibility and reduce side reactions via controlled mixing and temperature gradients .

  • Case Study : A 2³ factorial design could test variables:

    FactorLow (-1)High (+1)
    Temperature (°C)2560
    Solvent (DMF%)50%100%
    Catalyst (mol%)1%5%

Q. Advanced: How to resolve contradictions in spectral data during structural validation?

Methodology :

  • Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations using Gaussian). For example, discrepancies in aromatic proton splitting may arise from solvent effects or impurities .
  • Isotopic labeling : Use deuterated analogs to assign ambiguous peaks (e.g., exchangeable -NH protons in ¹H NMR) .
  • High-resolution MS : Confirm molecular formula (e.g., m/z 221.29 for C₁₃H₁₉NO₂ in ) and rule out adducts .

Q. Basic: What in vitro models assess the compound’s pharmacological activity?

Methodology :

  • Receptor binding assays : Screen against targets like GPCRs or kinases using radiolabeled ligands (e.g., competitive binding with IC₅₀ determination) .
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) .
  • Enzyme inhibition : Measure IC₅₀ values for enzymes like proteases or hydrolases .

Q. Advanced: How to design a structure-activity relationship (SAR) study for the acetamide moiety?

Methodology :

  • Analog synthesis : Modify substituents on the phenoxy or acetamide groups (e.g., replace methyl with trifluoromethyl or nitro groups) .

  • Biological testing : Compare analogs in dose-response assays (see example table):

    AnalogR₁R₂IC₅₀ (nM)
    Parent compound-CH₃-OCH₃120
    Nitro derivative-NO₂-OCH₃45
    Trifluoromethyl derivative-CF₃-OCH₃90
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses and guide rational design .

Q. Basic: What safety protocols are recommended for handling this compound?

Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation (LD₅₀ data from related acetamides in suggests moderate toxicity) .
  • Spill management : Neutralize with activated carbon and dispose as hazardous waste .

Q. Advanced: How to assess metabolic stability in preclinical studies?

Methodology :

  • Microsomal incubation : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
  • CYP inhibition assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Eigenschaften

IUPAC Name

N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O3/c1-20-10-9-11-21(2)28(20)33-19-27(32)30-25(17-23-14-7-4-8-15-23)26(31)18-24(29)16-22-12-5-3-6-13-22/h3-15,24-26,31H,16-19,29H2,1-2H3,(H,30,32)/t24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXUXIDLCWPHIW-GSDHBNRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172868
Record name N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192725-49-8
Record name Lopinavir impurity, lopinavir phenoxyacetamide- [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192725498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-((2S,3S,5S)-5-AMINO-3-HYDROXY-1,6-DIPHENYLHEXAN-2-YL)-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S21JGQ154U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide
N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide
N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide
N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide
N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide
N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.